![molecular formula C14H24N2O2 B2985235 {2-[5-(Aminomethyl)-2-methoxyphenoxy]ethyl}diethylamine CAS No. 938126-40-0](/img/structure/B2985235.png)
{2-[5-(Aminomethyl)-2-methoxyphenoxy]ethyl}diethylamine
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Overview
Description
Chemical Reactions Analysis
Amines, including “{2-[5-(Aminomethyl)-2-methoxyphenoxy]ethyl}diethylamine”, can participate in a variety of chemical reactions. They can react with halogenoalkanes, acyl chlorides, and acid anhydrides . They can also form imine derivatives when they react with aldehydes and ketones . Furthermore, amines can react with sulfonyl groups to form sulfonamides .Scientific Research Applications
Synthesis of Layered Double Hydroxides (LDHs)
This compound has been utilized as a precipitant agent in the synthesis of Zn,Al Layered Double Hydroxides (LDHs). LDHs are significant due to their application in catalysis, adsorption, and as advanced materials for technological applications . The use of this compound affects the crystal and particle sizes of the LDHs, which is crucial for their functionality.
Antibacterial Drug Design
The molecular structure of antibacterial drugs often includes five-membered heterocycles, which are crucial for the drug’s activity spectrum, potency, and pharmacokinetic properties . As a compound with an aminomethyl group, it can be pivotal in the design of new antibacterial drugs, enhancing their efficacy and safety profiles.
Safety and Hazards
properties
IUPAC Name |
2-[5-(aminomethyl)-2-methoxyphenoxy]-N,N-diethylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-4-16(5-2)8-9-18-14-10-12(11-15)6-7-13(14)17-3/h6-7,10H,4-5,8-9,11,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTOBRLAZZWDDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=C(C=CC(=C1)CN)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[5-(Aminomethyl)-2-methoxyphenoxy]ethyl}diethylamine |
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